molecular formula C23H21NO5 B14417931 Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate CAS No. 81455-43-8

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate

Katalognummer: B14417931
CAS-Nummer: 81455-43-8
Molekulargewicht: 391.4 g/mol
InChI-Schlüssel: OLVXGQGWRZWGHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate is a chemical compound with the molecular formula C23H21NO5 It is known for its complex structure, which includes benzamido and methoxyphenoxy groups attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-amino-4-hydroxybenzoate. This intermediate is then reacted with benzoyl chloride to introduce the benzamido group, followed by the reaction with 4-methoxyphenol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-amino-4-(methylamino)benzoate
  • Ethyl 3-benzamido-4-hydroxybenzoate
  • Ethyl 3-benzamido-4-(4-hydroxyphenoxy)benzoate

Uniqueness

Ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

81455-43-8

Molekularformel

C23H21NO5

Molekulargewicht

391.4 g/mol

IUPAC-Name

ethyl 3-benzamido-4-(4-methoxyphenoxy)benzoate

InChI

InChI=1S/C23H21NO5/c1-3-28-23(26)17-9-14-21(29-19-12-10-18(27-2)11-13-19)20(15-17)24-22(25)16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,24,25)

InChI-Schlüssel

OLVXGQGWRZWGHQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.